molecular formula C13H16N4OS B12269312 1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-4-carboxamide

1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-4-carboxamide

Cat. No.: B12269312
M. Wt: 276.36 g/mol
InChI Key: AEZQYTZGNIDGLD-UHFFFAOYSA-N
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Description

1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-4-carboxamide is a chemical compound with the molecular formula C13H15N3O2S. It is known for its unique structure, which includes a thienopyrimidine core and a piperidine carboxamide moiety.

Preparation Methods

The synthesis of 1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures (e.g., room temperature to reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the modulation of downstream signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival .

Comparison with Similar Compounds

1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its ability to selectively inhibit certain protein kinases, making it a valuable compound for further research and development .

Properties

Molecular Formula

C13H16N4OS

Molecular Weight

276.36 g/mol

IUPAC Name

1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C13H16N4OS/c1-8-6-19-11-10(8)15-7-16-13(11)17-4-2-9(3-5-17)12(14)18/h6-7,9H,2-5H2,1H3,(H2,14,18)

InChI Key

AEZQYTZGNIDGLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1N=CN=C2N3CCC(CC3)C(=O)N

Origin of Product

United States

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